molecular formula C12H22 B14523194 4-(4-Methylpentyl)cyclohex-1-ene CAS No. 62701-90-0

4-(4-Methylpentyl)cyclohex-1-ene

Cat. No.: B14523194
CAS No.: 62701-90-0
M. Wt: 166.30 g/mol
InChI Key: CHFALWRTRDRTHX-UHFFFAOYSA-N
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Description

4-(4-Methylpentyl)cyclohex-1-ene is a cyclohexene derivative with a branched 4-methylpentyl group attached to the fourth carbon of the cyclohexene ring. Its molecular formula is C₁₂H₂₂, and it features a partially unsaturated six-membered ring, which influences its reactivity and physical properties. The compound’s structure combines the rigidity of the cyclohexene backbone with the hydrophobicity of the branched alkyl chain, making it a candidate for applications in organic synthesis, polymer chemistry, and materials science.

Properties

CAS No.

62701-90-0

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

4-(4-methylpentyl)cyclohexene

InChI

InChI=1S/C12H22/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-4,11-12H,5-10H2,1-2H3

InChI Key

CHFALWRTRDRTHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC1CCC=CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpentyl)cyclohex-1-ene typically involves a Diels-Alder reaction starting from myrcene and acrolein. This reaction forms the cyclohexenecarbaldehyde group, which is then subjected to acid-catalyzed hydration to produce the tertiary alcohol . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 4-(4-Methylpentyl)cyclohex-1-ene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often purified through distillation or chromatography to achieve the required purity levels for commercial use.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpentyl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The cyclohexene ring allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

4-(4-Methylpentyl)cyclohex-1-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Methylpentyl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, in the fragrance industry, it interacts with olfactory receptors to produce a pleasant scent. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-(4-Methylpentyl)cyclohex-1-ene with other cyclohexene derivatives:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Physical/Chemical Properties
4-(4-Methylpentyl)cyclohex-1-ene C₁₂H₂₂ 4-Methylpentyl 166.31 High hydrophobicity; used in organic synthesis intermediates
4-Methylcyclohex-1-ene C₇H₁₂ Methyl 96.17 Volatile liquid; simpler structure
4-tert-Butylcyclohex-1-ene C₁₀H₁₈ tert-Butyl 138.25 Bulky substituent; stabilizes transition states in catalysis
4-(Chloromethyl)cyclohex-1-ene C₇H₁₁Cl Chloromethyl 146.62 Reactive halogen; participates in SN2 reactions
Menthene (4-methyl-1-isopropylcyclohexene) C₁₀H₁₈ Methyl and isopropyl 138.25 Naturally occurring terpene; used in fragrances

Key Observations :

  • Branching Effects: The 4-methylpentyl group in the target compound enhances lipophilicity compared to linear chains (e.g., pentyl), improving solubility in non-polar solvents .
  • Steric Effects : Bulky substituents like tert-butyl (C₁₀H₁₈) reduce reaction rates in sterically hindered environments, whereas smaller groups (e.g., methyl) allow higher reactivity .
  • Functional Group Influence : Halogenated derivatives (e.g., chloromethyl) exhibit distinct reactivity, enabling applications in cross-coupling reactions or drug design .
Chemical Reactivity
  • Hydrogenation : The cyclohexene ring in 4-(4-Methylpentyl)cyclohex-1-ene can undergo hydrogenation to yield saturated cyclohexane derivatives, a process critical in fuel and polymer industries.
  • Electrophilic Addition : Like other cyclohexenes, it reacts with halogens (e.g., Br₂) to form dihalogenated products, though the bulky 4-methylpentyl group may slow reaction kinetics .

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